![molecular formula C15H12N2O B13003915 5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine CAS No. 842155-21-9](/img/structure/B13003915.png)
5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation . Another method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of ionic liquids for the Van Leusen oxazole synthesis, which allows for high yields and the reuse of solvents . The use of metal-free catalytic systems is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Various halides and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles and biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Shares the oxazole ring but lacks the biphenyl group.
Oxazolidin-2-ones: Known for their antibacterial activity but have a different ring structure.
Oxazolines: Similar in structure but differ in the position of nitrogen and oxygen atoms.
Uniqueness
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine is unique due to its biphenyl group, which enhances its stability and potential for π-π interactions. This structural feature distinguishes it from other oxazole derivatives and contributes to its diverse applications in various fields .
Properties
CAS No. |
842155-21-9 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(3-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,16,17) |
InChI Key |
ZNGSQFZFQNTPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


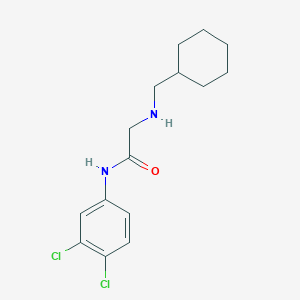
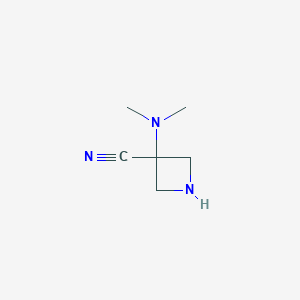
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
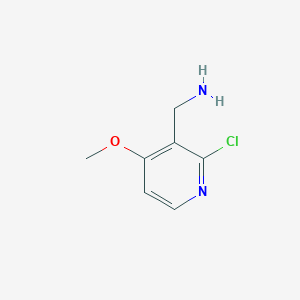
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
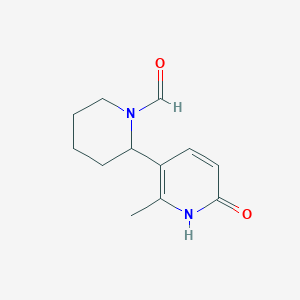
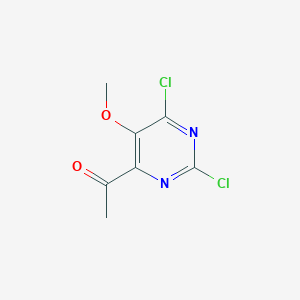
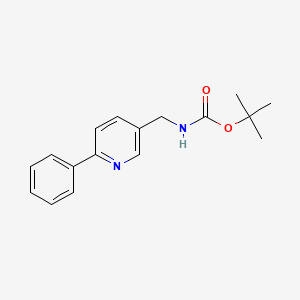
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
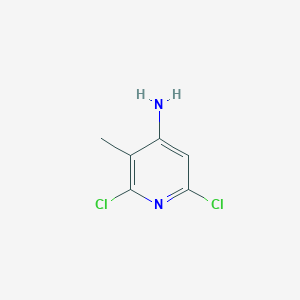
![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
